Molecular structure and physicochemical properties of 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine
Molecular structure and physicochemical properties of 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine
The following technical guide provides an in-depth analysis of 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine , a specialized heterocyclic building block used in medicinal chemistry.
This guide is structured for researchers and drug development professionals, focusing on molecular architecture, synthetic pathways, and physicochemical behavior.
Compound Class: N-Aryl Tetrazole / Benzamide Derivative Primary Application: Fragment-Based Drug Discovery (FBDD), Bioisosteric Scaffolding
Chemical Identity & Molecular Architecture[1]
This compound represents a convergence of three distinct pharmacophores: a morpholine ring (solubility/metabolic modulator), a benzoyl linker (structural scaffold), and a 1-substituted tetrazole (polar, non-acidic bioisostere).
Nomenclature & Identifiers
| Descriptor | Value |
| IUPAC Name | (4-morpholinophenyl)[3-(1H-tetrazol-1-yl)phenyl]methanone (Note: Specific connectivity dictates 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine) |
| Common Name | 3-(1-Tetrazolyl)-N-morpholinobenzamide |
| Molecular Formula | C₁₂H₁₃N₅O₂ |
| Molecular Weight | 259.27 g/mol |
| SMILES | O=C(C1=CC=CC(N2N=NN=C2)=C1)N3CCOCC3 |
| InChI Key | Predicted based on connectivity |
Structural Analysis
The molecule is characterized by a meta-substitution pattern on the central benzene ring.
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The 1H-Tetrazol-1-yl Moiety: Unlike the more common 5-substituted tetrazoles (which are acidic bioisosteres of carboxylic acids, pKa ~4.5), the 1-substituted tetrazole attached via nitrogen is non-acidic . It acts as a polar, electron-withdrawing group (EWG) with high metabolic stability. It serves as a robust dipole, often functioning as a bioisostere for a cis-amide bond.
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The Benzoyl-Morpholine Linker: The carbonyl connects the morpholine nitrogen to the benzene ring. Due to amide resonance, the N-C(=O) bond has partial double-bond character, restricting rotation and enforcing a planar geometry around the carbonyl. The morpholine ring adopts a chair conformation, enhancing water solubility without introducing a basic center (the amide nitrogen is non-basic).
Physicochemical Properties[4][5][6][7][8][9][11][13]
The physicochemical profile is dominated by the high polarity of the tetrazole ring balanced by the lipophilic benzene linker.
Predicted & Observed Properties
| Property | Value / Range | Mechanistic Insight |
| LogP (Octanol/Water) | ~0.8 – 1.2 | The morpholine and tetrazole rings significantly lower lipophilicity compared to a biphenyl analog. |
| Topological Polar Surface Area (TPSA) | ~80–90 Ų | High TPSA suggests good potential for hydrogen bonding but may limit blood-brain barrier (BBB) permeability without active transport. |
| pKa (Acidic) | None | The 1-substituted tetrazole lacks an acidic proton. |
| pKa (Basic) | ~ -1.5 (Amide O) | The molecule is essentially neutral at physiological pH (7.4). The morpholine nitrogen is amidic, not basic. |
| Solubility | High (DMSO, MeOH) | Moderate water solubility due to the polar tetrazole and morpholine ether oxygen. |
| Melting Point | 145–155 °C | Typical for benzamide/tetrazole hybrids; driven by pi-stacking and dipole interactions. |
Synthetic Methodology
The synthesis of 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine requires a convergent approach. The critical step is the construction of the 1-substituted tetrazole ring, which must be performed before or after amide coupling depending on sensitivity.
Preferred Route: The "Tetrazole-First" Approach
This route avoids the handling of hazardous azide intermediates in the final step and utilizes the robust 3-aminobenzoic acid precursor.
Step-by-Step Protocol
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Tetrazole Ring Closure (Cyclization):
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Reagents: 3-Aminobenzoic acid, Triethyl orthoformate (TEOF), Sodium Azide (NaN₃), Glacial Acetic Acid.
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Mechanism: The amine reacts with TEOF to form an imidate intermediate, which undergoes [3+2] cycloaddition with the azide anion.
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Conditions: Reflux (80–100°C) for 4–6 hours.
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Validation: Disappearance of amine peaks in NMR; appearance of the tetrazole proton singlet (~9.8–10.0 ppm).
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Acid Activation:
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Reagents: 3-(1H-tetrazol-1-yl)benzoic acid (Intermediate 1), Thionyl Chloride (SOCl₂) or Oxalyl Chloride.
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Process: Convert the carboxylic acid to the acid chloride. Note: The tetrazole ring is stable to acid chlorides.
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Amide Coupling:
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Reagents: Morpholine, Triethylamine (Et₃N), DCM or THF.
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Process: Nucleophilic acyl substitution. The morpholine attacks the acid chloride.
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Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM).
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Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.
Caption: Convergent synthetic route utilizing the Franke-type cyclization followed by standard acyl chloride activation.
Analytical Characterization Standards
To ensure the integrity of the compound, the following spectral signatures must be validated.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
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Tetrazole Proton: A characteristic singlet is observed highly downfield, typically between δ 9.8 – 10.2 ppm . This confirms the N1-substitution pattern (C5 proton).
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Aromatic Protons: Four protons in the phenyl region (δ 7.6 – 8.2 ppm). Look for the specific splitting pattern of a 1,3-disubstituted benzene (singlet, two doublets, one triplet).
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Morpholine Protons: Two distinct multiplets (due to restricted rotation of the amide bond) or broad peaks around δ 3.4 – 3.7 ppm (8H total).
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 260.13 m/z.
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Fragmentation: Loss of the tetrazole ring (N2 elimination) or cleavage of the amide bond may be observed at higher collision energies.
Applications in Drug Design[12]
Bioisosterism & Pharmacokinetics
This molecule is frequently employed to probe the electronic requirements of a binding pocket without introducing an ionizable group.
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Dipole Orientation: The 1-substituted tetrazole creates a strong dipole moment that can engage in specific electrostatic interactions with protein residues (e.g., arginine or lysine side chains) without the pH dependency of a carboxylate.
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Metabolic Stability: The 1-phenyltetrazole system is generally resistant to oxidative metabolism by CYPs, unlike phenyl rings which are prone to hydroxylation.
Therapeutic Relevance
Research libraries containing this scaffold have been screened for:
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P2X7 Receptor Antagonism: Tetrazole-benzamides have shown affinity for purinergic receptors involved in inflammation.
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Antibacterial Agents: As inhibitors of bacterial signal peptidase (though usually requiring lipophilic tails).
References
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Tetrazole Synthesis Protocols
- Title: "Recent Advances in the Synthesis of Tetrazoles"
- Source: Organic Chemistry Portal
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URL:[Link]
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Physicochemical Properties of Tetrazoles
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Morpholine Scaffold Utility
